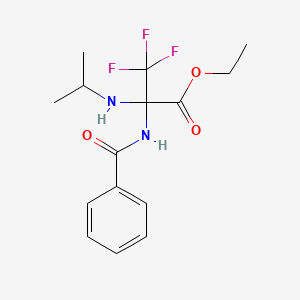
Ethyl 2-benzamido-3,3,3-trifluoro-2-(isopropylamino)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)-2-[(PROPAN-2-YL)AMINO]PROPANOATE: is a synthetic organic compound that features a trifluoromethyl group, a phenylformamido group, and an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)-2-[(PROPAN-2-YL)AMINO]PROPANOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the trifluoromethyl group:
Amidation reaction: The phenylformamido group can be introduced through a reaction between an amine and a phenyl isocyanate.
Amine protection and deprotection: The isopropylamino group can be introduced using isopropylamine, followed by protection and deprotection steps to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)-2-[(PROPAN-2-YL)AMINO]PROPANOATE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)-2-[(PROPAN-2-YL)AMINO]PROPANOATE:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)-2-[(PROPAN-2-YL)AMINO]PROPANOATE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)-2-[(METHYL)AMINO]PROPANOATE
- ETHYL 3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)-2-[(ETHYL)AMINO]PROPANOATE
- ETHYL 3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)-2-[(BUTYL)AMINO]PROPANOATE
Uniqueness
The unique combination of the trifluoromethyl group, phenylformamido group, and isopropylamino group in ETHYL 3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)-2-[(PROPAN-2-YL)AMINO]PROPANOATE imparts distinct chemical and physical properties
Properties
Molecular Formula |
C15H19F3N2O3 |
|---|---|
Molecular Weight |
332.32 g/mol |
IUPAC Name |
ethyl 2-benzamido-3,3,3-trifluoro-2-(propan-2-ylamino)propanoate |
InChI |
InChI=1S/C15H19F3N2O3/c1-4-23-13(22)14(15(16,17)18,19-10(2)3)20-12(21)11-8-6-5-7-9-11/h5-10,19H,4H2,1-3H3,(H,20,21) |
InChI Key |
ORYGTHZDQMSATC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(C)C)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















